

5-Bromopyridine-2,4-diamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromopyridine-2,4-diamine

Cat. No.: B597986

[Get Quote](#)

An In-depth Technical Guide to 5-Bromopyridine-2,3-diamine

Disclaimer: Information regarding the specific chemical properties and structure of **5-Bromopyridine-2,4-diamine** (CAS: 1201784-84-0) is limited in publicly available scientific literature. While basic identifiers are available, a comprehensive technical guide with experimental protocols and biological data could not be compiled for this specific isomer.

This guide will instead provide a detailed overview of the closely related and well-documented isomer, 5-Bromopyridine-2,3-diamine (CAS: 38875-53-5), for which substantial data exists. This information is intended for researchers, scientists, and drug development professionals who may find the properties of this analogue relevant.

Core Chemical Properties and Structure of 5-Bromopyridine-2,3-diamine

5-Bromopyridine-2,3-diamine is a halogenated diaminopyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.^[1] Its utility stems from the presence of multiple reactive sites, including the bromine atom and two amino groups, which allow for a variety of chemical modifications.^[2]

Quantitative Data Summary

The following tables summarize the key chemical and structural properties of 5-Bromopyridine-2,3-diamine.

Table 1: Chemical Properties of 5-Bromopyridine-2,3-diamine

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ BrN ₃	[3]
Molecular Weight	188.03 g/mol	[3]
Melting Point	155 °C (decomposes)	[3]
Appearance	Light yellow to purple or light brown powder	[2]
Solubility	Soluble in hot water	[2]

Table 2: Structural Information for 5-Bromopyridine-2,3-diamine

Identifier	Value	Source(s)
IUPAC Name	5-bromopyridine-2,3-diamine	[4]
CAS Number	38875-53-5	[3]
SMILES String	Nc1cc(Br)cnc1N	[3]
InChI Key	YRGMYJUKFJPNPD-UHFFFAOYSA-N	[3]

Experimental Protocols

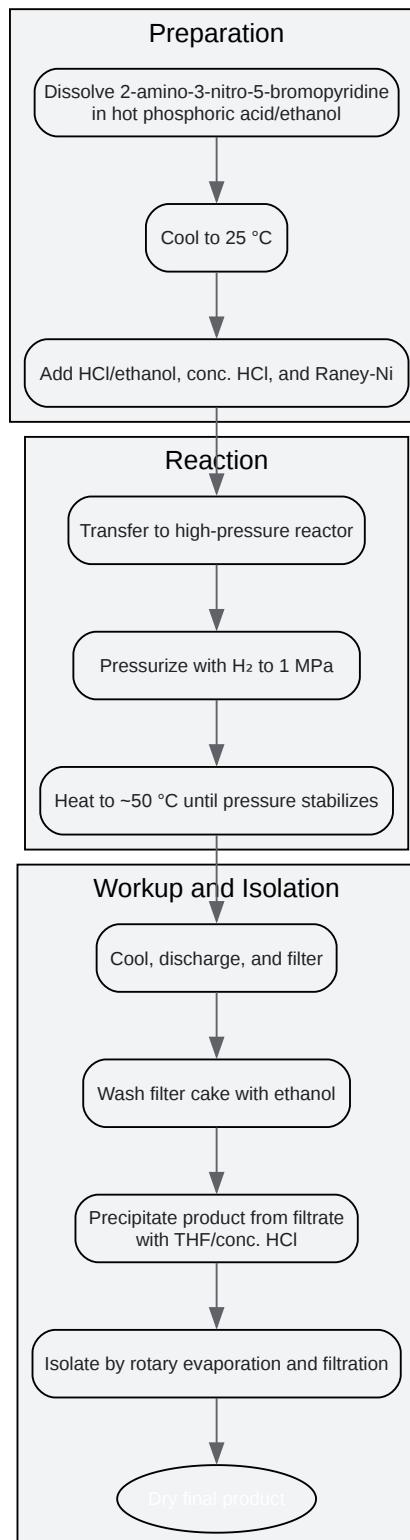
Synthesis of 5-Bromopyridine-2,3-diamine

A common method for the synthesis of 5-Bromopyridine-2,3-diamine involves the reduction of 2-amino-3-nitro-5-bromopyridine.[2][3] An optimized procedure utilizing Raney Nickel (Raney Ni) for catalytic hydrogenation has been reported to yield a high-purity product.[2]

Materials:

- 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol)
- Phosphoric acid
- Ethanol
- Saturated hydrochloric acid ethanol solution
- Concentrated hydrochloric acid
- 10% Raney-Ni (1.5 g)
- Tetrahydrofuran (THF)

Procedure:


- Dissolve 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80).[2]
- Cool the solution to 25 °C.[2]
- Sequentially add saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[2]
- Transfer the mixture to a 500 mL high-pressure reactor and pressurize with hydrogen gas to 1 MPa.[2]
- Heat the reactor to approximately 50 °C. The reaction is complete when the pressure no longer decreases.[2]
- Cool and discharge the reaction mixture, then filter to remove the catalyst.[2]
- Wash the filter cake with 50 mL of ethanol.[2]
- Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.[2]

- Remove the solvent by rotary evaporation.[2]
- Filter and dry the resulting yellow solid to obtain 5-Bromopyridine-2,3-diamine. The reported yield for this method is 89%. [2]

Visualizations

Logical Workflow for Synthesis

Synthesis Workflow for 5-Bromopyridine-2,3-diamine

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of 5-Bromopyridine-2,3-diamine via catalytic hydrogenation.

Biological Activity and Signaling Pathways

At present, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by 5-Bromopyridine-2,3-diamine. However, halogenated diaminopyridines are recognized for their potential biological activity and are of significant interest in medicinal chemistry.^[1] They are integral to the development of new pharmaceuticals, with research ongoing to better understand their properties and applications.

[1]

Spectral Data

While detailed spectral data is not fully elaborated in the search results, there are mentions of available 1D NMR, Mass Spectrometry, and IR spectra for 5-Bromopyridine-2,3-diamine.^[4] Researchers are advised to consult spectral databases for detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,3-Diamino-5-bromopyridine 97 38875-53-5 [sigmaaldrich.com]
- 4. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromopyridine-2,4-diamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597986#5-bromopyridine-2-4-diamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com